molecular formula C14H22 B14598509 (2,3-Dimethylpenta-1,3-dien-1-ylidene)(tetramethyl)cyclopropane CAS No. 61272-01-3

(2,3-Dimethylpenta-1,3-dien-1-ylidene)(tetramethyl)cyclopropane

Cat. No.: B14598509
CAS No.: 61272-01-3
M. Wt: 190.32 g/mol
InChI Key: MPDUOYWIYHFGNT-UHFFFAOYSA-N
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Description

(2,3-Dimethylpenta-1,3-dien-1-ylidene)(tetramethyl)cyclopropane is a chemical compound known for its unique structure and properties It is a member of the cyclopropane family, characterized by a three-membered ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,3-Dimethylpenta-1,3-dien-1-ylidene)(tetramethyl)cyclopropane typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 2,3-dimethyl-1,3-butadiene with tetramethylcyclopropane under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a transition metal complex, to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and efficiency, often using continuous flow reactors and advanced purification techniques to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(2,3-Dimethylpenta-1,3-dien-1-ylidene)(tetramethyl)cyclopropane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.

    Reduction: Reduction reactions can lead to the formation of more saturated derivatives.

    Substitution: The compound can participate in substitution reactions, where one or more of its hydrogen atoms are replaced by other atoms or groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Halogenation reactions often use reagents like bromine (Br2) or chlorine (Cl2) under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alkanes or alkenes.

Scientific Research Applications

(2,3-Dimethylpenta-1,3-dien-1-ylidene)(tetramethyl)cyclopropane has several applications in scientific research:

    Chemistry: It is used as a model compound to study reaction mechanisms and the effects of ring strain on reactivity.

    Biology: The compound’s derivatives may have potential biological activity, making it a subject of interest in medicinal chemistry.

    Medicine: Research into its derivatives could lead to the development of new pharmaceuticals.

    Industry: The compound’s unique properties make it useful in the synthesis of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism by which (2,3-Dimethylpenta-1,3-dien-1-ylidene)(tetramethyl)cyclopropane exerts its effects involves its interaction with molecular targets and pathways. The compound’s reactivity is influenced by the strain in the cyclopropane ring, which makes it more susceptible to certain reactions. This strain can facilitate the formation of reactive intermediates that interact with various molecular targets, leading to the observed effects.

Comparison with Similar Compounds

Similar Compounds

    Cyclopropane: The simplest member of the cyclopropane family, known for its high ring strain and reactivity.

    Tetramethylcyclopropane: A related compound with similar structural features but different reactivity.

    Dimethylbutadiene: A diene that shares some structural similarities but lacks the cyclopropane ring.

Uniqueness

(2,3-Dimethylpenta-1,3-dien-1-ylidene)(tetramethyl)cyclopropane is unique due to the combination of its diene and cyclopropane moieties. This combination imparts distinct reactivity and properties, making it a valuable compound for various research applications.

Properties

CAS No.

61272-01-3

Molecular Formula

C14H22

Molecular Weight

190.32 g/mol

InChI

InChI=1S/C14H22/c1-8-10(2)11(3)9-12-13(4,5)14(12,6)7/h8H,1-7H3

InChI Key

MPDUOYWIYHFGNT-UHFFFAOYSA-N

Canonical SMILES

CC=C(C)C(=C=C1C(C1(C)C)(C)C)C

Origin of Product

United States

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